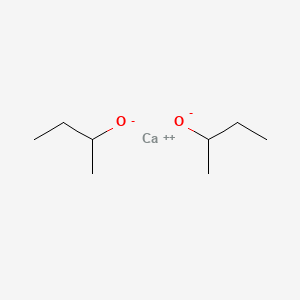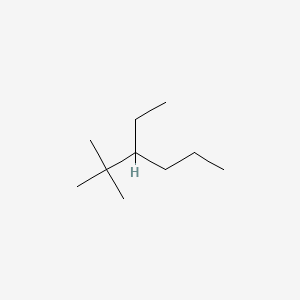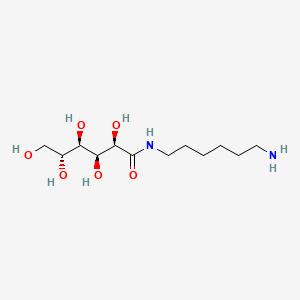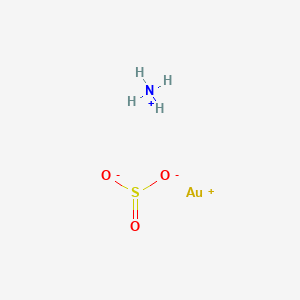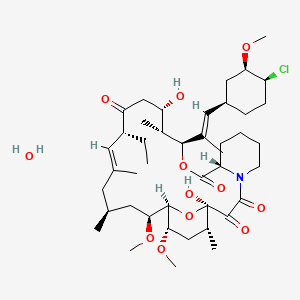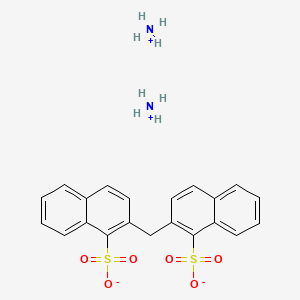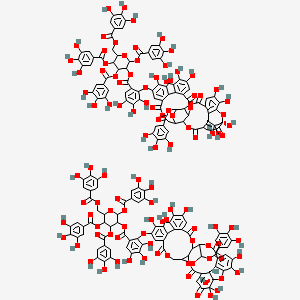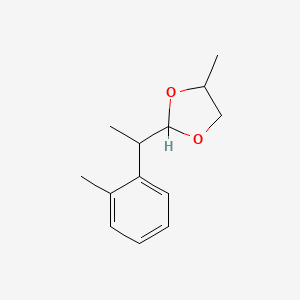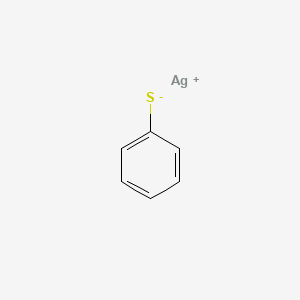
silver;benzenethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver benzenethiolate is a compound formed by the interaction of silver ions with benzenethiolate anions. It is known for its unique chemical properties and potential applications in various fields, including materials science, catalysis, and nanotechnology. The compound is characterized by strong chemical bonding between silver and sulfur atoms, which contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Silver benzenethiolate can be synthesized through the reaction of silver nitrate with benzenethiol in the presence of a suitable solvent. The typical procedure involves dissolving silver nitrate in water or ethanol and then adding benzenethiol to the solution. The reaction is usually carried out at room temperature, and the product is precipitated out as a solid. The solid is then filtered, washed, and dried to obtain pure silver benzenethiolate .
Industrial Production Methods
In industrial settings, the production of silver benzenethiolate may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of silver chlorobromide nanocubes as a sacrificial template. These nanocubes react with benzenethiol to form hollow nanoshells of silver benzenethiolate. This method allows for precise control over the size and morphology of the resulting product .
化学反応の分析
Types of Reactions
Silver benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silver sulfide and other sulfur-containing compounds.
Reduction: Under certain conditions, it can be reduced to elemental silver and benzenethiol.
Substitution: It can participate in substitution reactions where the benzenethiolate group is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various ligands, such as phosphines or amines, can be used to replace the benzenethiolate group
Major Products Formed
Oxidation: Silver sulfide and other sulfur oxides.
Reduction: Elemental silver and benzenethiol.
Substitution: Silver complexes with different ligands
科学的研究の応用
Silver benzenethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles and other silver-based materials.
Medicine: It is explored for its antibacterial properties and potential use in medical devices.
Industry: It is used in catalysis, particularly in reactions involving sulfur-containing compounds .
作用機序
The mechanism of action of silver benzenethiolate involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The benzenethiolate group enhances the stability and solubility of the compound, allowing for better interaction with target molecules. The molecular targets include bacterial proteins and enzymes, which are inhibited by the presence of silver ions .
類似化合物との比較
Similar Compounds
Silver sulfide: Similar in terms of silver-sulfur bonding but differs in structure and reactivity.
Silver benzeneselenolate: Similar structure but contains selenium instead of sulfur, leading to different chemical properties.
Uniqueness
Silver benzenethiolate is unique due to its strong chemical bonding between silver and sulfur, which imparts high stability and reactivity. Its ability to form well-defined nanostructures makes it particularly valuable in nanotechnology and materials science .
Conclusion
Silver benzenethiolate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable material for research and development in multiple fields.
特性
CAS番号 |
22758-12-9 |
|---|---|
分子式 |
C6H5AgS |
分子量 |
217.04 g/mol |
IUPAC名 |
silver;benzenethiolate |
InChI |
InChI=1S/C6H6S.Ag/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
InChIキー |
ZEQWBAHTKDTINN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[S-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





